1,3-Di-HABA Kanamycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Reference Standard

Due to its well-defined structure and high purity, 1,3-Di-HABA Kanamycin A serves as a valuable reference standard in various analytical techniques. Researchers employ it for tasks like:

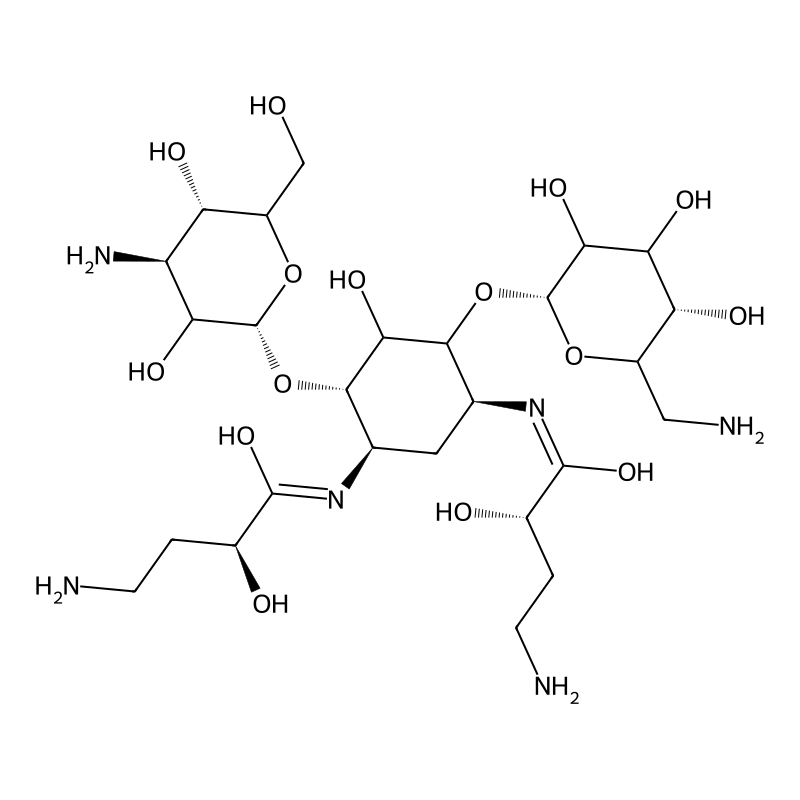

1,3-Di-HABA Kanamycin A is a chemical compound with the molecular formula C26H50N6O15 and a molecular weight of 686.71 g/mol. It is recognized as a derivative of Kanamycin A, which is an aminoglycoside antibiotic. This compound features two hydroxybutyric acid (HABA) moieties attached to the 1 and 3 positions of the Kanamycin A structure, enhancing its biological properties and potential applications in medicinal chemistry. The compound is classified under the CAS number 197909-66-3 and has been studied for its antibacterial activity and structural characteristics .

The synthesis and reactions involving 1,3-Di-HABA Kanamycin A primarily focus on modifications to the Kanamycin A backbone. Typical reactions include:

- Acylation: The introduction of hydroxybutyric acid moieties through acylation reactions, which can enhance the solubility and bioactivity of the compound.

- Hydrolysis: Under certain conditions, 1,3-Di-HABA Kanamycin A can undergo hydrolysis, leading to the release of the HABA groups.

- Redox reactions: The amino groups present in the structure may participate in redox reactions, affecting the compound's pharmacological properties.

These reactions are essential for understanding how modifications can influence the efficacy and stability of this antibiotic derivative.

1,3-Di-HABA Kanamycin A exhibits significant antibacterial activity against a range of Gram-negative and some Gram-positive bacteria. Its mechanism of action is similar to that of other aminoglycosides, primarily involving inhibition of protein synthesis by binding to the bacterial ribosome. Studies indicate that this compound may also possess enhanced potency compared to its parent compound due to structural modifications that improve binding affinity or increase cellular uptake .

The synthesis of 1,3-Di-HABA Kanamycin A typically involves several key steps:

- Starting Material: The process begins with Kanamycin A as the starting material.

- Protection of Functional Groups: Certain functional groups may be protected to prevent unwanted reactions during synthesis.

- Acylation Reaction: Hydroxybutyric acid is introduced via an acylation reaction at positions 1 and 3 of Kanamycin A.

- Deprotection: Any protecting groups are removed to yield the final product.

- Purification: The synthesized compound is purified using techniques such as chromatography.

These methods ensure high yields and purity necessary for biological testing and applications .

1,3-Di-HABA Kanamycin A has several potential applications:

- Antibacterial Agents: Due to its enhanced activity against resistant bacterial strains, it may serve as a candidate for new antibiotic therapies.

- Research Reagents: This compound is utilized in proteomics research for studying protein interactions and functions.

- Pharmaceutical Development: Its unique structure makes it a subject of interest for developing new drugs targeting bacterial infections.

The versatility in application underscores its significance in both clinical and research settings .

Several compounds are structurally or functionally similar to 1,3-Di-HABA Kanamycin A. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Amikacin | Yes | Broad-spectrum antibacterial | Modified from Kanamycin with enhanced efficacy |

| Gentamicin | Yes | Effective against Gram-negative bacteria | Contains multiple sugar moieties |

| Neomycin | Yes | Antibacterial | Used topically due to lower systemic absorption |

| Tobramycin | Yes | Effective against Pseudomonas | Higher resistance to enzymatic degradation |

1,3-Di-HABA Kanamycin A stands out due to its specific modifications that enhance its antibacterial properties while potentially reducing toxicity compared to traditional aminoglycosides .

Evolution of Aminoglycoside Therapeutics

Aminoglycosides originated with streptomycin’s 1943 discovery from Streptomyces griseus, revolutionizing tuberculosis treatment. Subsequent milestones included:

The introduction of HABA-modified derivatives like amikacin marked a paradigm shift, enabling evasion of enzymatic inactivation by bacterial acetyltransferases (AACs) and nucleotidyltransferases (ANTs). 1,3-Di-HABA Kanamycin A, first identified as a synthetic byproduct during amikacin production, later gained attention for its enhanced ribosomal binding and resistance profile.

Molecular Formula and Stereochemical Configuration

1,3-Di-HABA Kanamycin A represents a synthetic derivative of kanamycin A characterized by the molecular formula C₂₆H₅₀N₆O₁₅ and a molecular weight of 686.71 grams per mole [1] [2] [3]. The compound is formally designated as (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-((S)-4-amino-2-hydroxybutanamido)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide [5] [7].

The stereochemical configuration of 1,3-Di-HABA Kanamycin A maintains the fundamental three-ring structure characteristic of kanamycin derivatives, comprising a central 2-deoxystreptamine core (ring II) linked to two aminosugar moieties through α-glycosidic bonds [24]. Crystal structure analysis of related kanamycin compounds reveals that both D-glucose moieties attach to the deoxystreptamine via alpha linkages, with specific glycosidic torsion angles (φ,ψ) measured at 101.6°, -121.1°, 106.3°, and -140.4° respectively [24].

The compound exhibits multiple chiral centers distributed across its three-ring framework [22] [25]. The central 2-deoxystreptamine ring maintains the characteristic stereochemical arrangement with amino groups at positions 1 and 3, and hydroxyl groups at positions 4, 5, and 6 [25]. The modification occurs through the attachment of L-4-amino-2-hydroxybutyryl (HABA) groups at the N-1 position of the central ring and the N-3″ position of the terminal aminosugar, introducing additional stereochemical complexity [7] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₅₀N₆O₁₅ | [1] [2] [3] |

| Molecular Weight (g/mol) | 686.71 | [1] [2] [3] |

| CAS Number | 197909-66-3 (alt: 927821-99-6) | [3] [7] |

| Stereochemical Configuration | Multiple chiral centers with α-linkages | [24] [26] |

| Number of Chiral Centers | >10 | [22] [25] |

Functional Group Analysis and Hydrogen Bonding Patterns

The structural architecture of 1,3-Di-HABA Kanamycin A encompasses multiple functional groups that contribute to its physicochemical properties and biological activity [11] [12]. The compound contains six amino groups distributed across the molecular framework: four primary amines located at positions 1, 3 of ring II and positions 2′, 6′ of ring I, along with two secondary amines formed through the HABA linkages at N-1 and N-3″ [1] [13].

Nine hydroxyl groups are present throughout the structure, providing extensive opportunities for hydrogen bonding interactions [11] [12]. These hydroxyl moieties are strategically positioned at the 3′ and 4′ positions of ring I, multiple positions on ring III, and within the HABA side chains [11]. The hydroxyl groups at positions 3′ and 4′ of ring I form critical hydrogen bonds to phosphate groups of bulged adenine bases in ribosomal ribonucleic acid, while the 2′-amino group participates in water-mediated hydrogen bonds [11].

The HABA modifications introduce amide linkages that significantly alter the hydrogen bonding profile compared to the parent kanamycin A [9] [13]. Each HABA moiety contains an α-hydroxy group adjacent to the amino acid carbonyl, creating additional hydrogen bonding sites [13]. These modifications result in altered electrostatic interactions and reduced affinity for aminoglycoside-modifying enzymes [9] [13].

| Functional Group | Count | Location | Hydrogen Bonding Capacity |

|---|---|---|---|

| Primary amine (-NH₂) | 4 | Positions 1, 3 (ring II), 2′, 6′ (ring I) | Strong donor |

| Secondary amine (-NH-) | 2 | N-1, N-3″ (HABA linkages) | Moderate donor |

| Hydroxyl (-OH) | 9 | Multiple positions across three rings | Strong donor/acceptor |

| Amide (CONH) | 2 | HABA attachment points | Moderate donor/acceptor |

| α-Hydroxy group | 2 | HABA side chains | Strong donor/acceptor |

The hydrogen bonding patterns in 1,3-Di-HABA Kanamycin A are characterized by both intramolecular and intermolecular interactions [12]. Intramolecular hydrogen bonds stabilize the relative orientations of the ring systems, particularly between the C2′ substituent and O5 of ring II [11]. The presence of multiple protonatable amino groups creates a highly cationic species at physiological pH, facilitating electrostatic interactions with negatively charged ribonucleic acid phosphate groups [10] [12].

Comparative Physicochemical Profiling with Parent Compounds

The physicochemical properties of 1,3-Di-HABA Kanamycin A demonstrate significant modifications compared to its parent compound, kanamycin A, and the mono-substituted derivative, amikacin [16] [32]. The addition of two HABA groups increases the molecular weight from 484.50 grams per mole in kanamycin A to 686.71 grams per mole, representing an increase of 202.21 grams per mole [1] [16] [38].

The compound exhibits altered charge distribution patterns compared to kanamycin A [32]. While kanamycin A contains four amino groups with predicted pKa values ranging from 6.4 to 9.8, 1,3-Di-HABA Kanamycin A possesses six amino groups, resulting in an estimated net positive charge of approximately +4 to +5 at physiological pH [32]. This increased positive charge density significantly impacts solubility characteristics and electrostatic interactions with target molecules [32] [34].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Amino Groups | HABA Modifications | Predicted Net Charge (pH 7.4) |

|---|---|---|---|---|---|

| Kanamycin A | C₁₈H₃₆N₄O₁₁ | 484.50 | 4 | 0 | +3 to +4 |

| 1,3-Di-HABA Kanamycin A | C₂₆H₅₀N₆O₁₅ | 686.71 | 6 | 2 | +4 to +5 |

| Amikacin | C₂₂H₄₃N₅O₁₃ | 585.61 | 5 | 1 | +3.5 to +4.5 |

The structural modifications result in enhanced resistance to enzymatic degradation compared to kanamycin A [9] [18]. The HABA substituents provide steric hindrance and altered binding affinity for aminoglycoside-modifying enzymes, particularly those involved in acetylation and phosphorylation reactions [9] [13]. However, this modification comes at the cost of reduced ribosomal binding affinity compared to certain parent compounds [9].

Solubility and Partition Coefficients

The solubility profile of 1,3-Di-HABA Kanamycin A exhibits significant alterations compared to kanamycin A due to the structural modifications [3] [33]. While kanamycin A demonstrates high water solubility up to 50 milligrams per milliliter, 1,3-Di-HABA Kanamycin A shows only slight solubility in water, aqueous acid solutions, and methanol when heated [3] [33].

The reduced aqueous solubility results from the increased molecular size and altered hydrophilic-lipophilic balance introduced by the HABA modifications [34] . The compound maintains the hydrophilic character typical of aminoglycosides due to multiple amino and hydroxyl groups, but the HABA side chains introduce additional steric bulk that interferes with water solvation [34]. The predicted density of 1.59 ± 0.1 grams per cubic centimeter reflects the increased molecular compactness compared to the parent compound [3].

Partition coefficient data for 1,3-Di-HABA Kanamycin A are not extensively documented in current literature, but aminoglycoside compounds generally exhibit low lipophilicity due to their polycationic nature [34]. The addition of HABA groups may slightly increase lipophilicity compared to kanamycin A, but the compound remains predominantly hydrophilic [32] [34]. This characteristic limits membrane permeability and affects bioavailability compared to more lipophilic antibiotics [34].

| Solubility Parameter | Kanamycin A | 1,3-Di-HABA Kanamycin A | Comparative Change |

|---|---|---|---|

| Water Solubility | High (50 mg/ml) | Slightly soluble | Significantly decreased |

| Methanol Solubility | Limited | Slightly soluble (heated) | Marginally improved |

| Predicted Density (g/cm³) | ~1.4-1.5 | 1.59 ± 0.1 | Increased |

| Hydrophilic Character | High | High | Maintained |

Thermal Stability and Degradation Thresholds

Thermal stability analysis of 1,3-Di-HABA Kanamycin A reveals a melting point greater than 153°C with decomposition occurring at this temperature [3]. The predicted boiling point of 1136.6 ± 65.0°C represents a theoretical value under standard atmospheric conditions [3]. The compound exhibits hygroscopic properties, necessitating storage under controlled humidity conditions at 2-8°C to maintain stability [3] [5].

Comparative thermal stability studies of aminoglycoside compounds demonstrate that structural modifications can significantly impact degradation patterns [17] [18] [19]. Related aminoglycoside derivatives show temperature-dependent stability profiles, with significant degradation occurring above 450°C in controlled atmospheres [17]. The HABA modifications in 1,3-Di-HABA Kanamycin A may provide additional thermal stability through intramolecular hydrogen bonding networks, though specific thermal analysis data remain limited [19].

Accelerated stability studies of structurally related compounds indicate that aminoglycosides undergo complex degradation pathways under elevated temperatures [19]. The degradation typically involves cleavage of glycosidic bonds, deamination reactions, and cyclization processes that generate multiple degradation products [19]. The presence of HABA groups may alter these degradation pathways by providing alternative reaction sites and stabilizing intermolecular interactions [18] [19].

| Thermal Property | Value | Comparative Notes | Reference |

|---|---|---|---|

| Melting Point | >153°C (decomposition) | Higher than simple aminoglycosides | [3] |

| Predicted Boiling Point | 1136.6 ± 65.0°C | Theoretical calculation | [3] |

| Storage Temperature | 2-8°C | Standard for aminoglycosides | [3] [5] |

| Degradation Onset | ~450°C (estimated) | Based on related compounds | [17] |

| Hygroscopic Nature | High | Requires moisture control | [3] |

| Protecting Group | Target Position | Deprotection Conditions | Yield (%) |

|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Amino groups 1, 3, 6', 3" | Hydrogenolysis (Pd/C, H₂, 4h) | 80-95 |

| tert-Butoxycarbonyl (Boc) | All amino groups | Trifluoroacetic acid (TFA) | 65-85 |

| 2,3-Butanodione-bis-dimethyl acetal | C-2' and C-3' hydroxyl groups | Aqueous formic acid (50%) | 80-85 |

| Di-tert-butylsilyl bis(trifluoromethanesulfonate) | C-6" and C-4" hydroxyl groups | Tetrabutylammonium fluoride | 75-82 |

| Benzyl ether | Remaining hydroxyl groups | Hydrogenolysis (Pd/C, H₂) | 60-75 |

| Trimethylsilyl (TMS) | Various hydroxyl positions | Aqueous workup | 70-90 |

| Acetonide | cis-Diol structures | Acetic acid treatment | 85-95 |

Regioselective hydroxyl protection presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity profiles. The use of 2,3-butanodione-bis-dimethyl acetal has emerged as an effective strategy for protecting vicinal hydroxyl groups at the C-2' and C-3' positions [1]. This protection method, while yielding an equimolar mixture of regioisomers, provides sufficient selectivity for synthetic applications with deprotection accomplished using aqueous formic acid [1].

For primary hydroxyl groups, particularly at the C-6" position, di-tert-butylsilyl bis(trifluoromethanesulfonate) has proven effective. This bulky protecting group provides excellent selectivity for primary hydroxyl groups and can be removed using tetrabutylammonium fluoride with yields of 75-82% [1] [2].

The implementation of benzyl ether protection for remaining hydroxyl groups follows Williamson etherification protocols. This approach provides robust protection that is compatible with various reaction conditions and can be removed through hydrogenolysis alongside Cbz deprotection, providing synthetic efficiency [1].

Acylation Methodologies for HABA Group Incorporation

The incorporation of N-(L-4-amino-2-hydroxybutyric acid) (HABA) groups represents the most critical transformation in the synthesis of 1,3-Di-HABA Kanamycin A. The HABA acylation must achieve high regioselectivity for the N-1 and N-3" positions while avoiding unwanted side reactions at other amino sites [5] [6].

The most successful acylation methodology employs N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide as the acylating agent in a heterogeneous water/methylene chloride system [5]. This approach provides several advantages including enhanced regioselectivity through controlled pH conditions and simplified workup procedures. The reaction proceeds under carefully controlled pH conditions ranging from 3.0 to 10.0, with optimal selectivity achieved at pH 4.2 [5].

Table 2: HABA Group Acylation Methodologies

| Acylating Agent | Reaction Medium | pH Range | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| N-Benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide | Water/methylene chloride heterogeneous | 3.0-10.0 | 0-60 | N-1 and N-3" positions |

| L-4-amino-2-hydroxybutyric acid (L-HABA) | DMF/THF/water (homogeneous) | 7.0-8.5 | Room temperature | Variable regioselectivity |

| 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | Organic solvents (DCM, acetonitrile) | 8.0-9.0 | Room temperature | Primary amines on primary carbons |

| NHS esters of HABA derivatives | Aqueous buffer systems | 6.5-8.0 | 0-40 | Position-dependent |

| Direct coupling with EDC/HOBt | DMF/DCM mixture | 7.5-8.5 | Room temperature | Moderate selectivity |

The heterogeneous reaction system provides unique advantages by allowing independent optimization of each phase composition. The aqueous phase contains the protected kanamycin derivative as a diprotected intermediate, while the organic phase carries the HABA-NHS ester [5]. This phase separation enables precise control of the acylation selectivity through pH manipulation, representing a significant advancement over homogeneous reaction systems [5].

Alternative acylation approaches utilize 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones as highly selective acylating reagents [7] [8]. These reagents demonstrate exceptional selectivity for primary amines bound to primary carbons, making them particularly valuable for aminoglycoside modifications [7]. The selectivity arises from the unique leaving group mechanism, where the conjugate base of hydroxypyrazole departs upon acyl transfer [8].

Direct coupling methodologies employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) provide moderate selectivity with simplified reaction setups [2]. These approaches typically require DMF/DCM solvent mixtures and proceed at room temperature with reaction times of 2-6 hours [2].

The regioselectivity of HABA incorporation is critically dependent on the electronic and steric environment of amino groups. The N-1 position demonstrates enhanced reactivity due to its location on the 2-deoxystreptamine core, while the N-3" position benefits from reduced steric hindrance compared to other amino sites [9]. This intrinsic reactivity difference enables selective double acylation under optimized conditions [5].

Optimization of Reaction Conditions for Yield Improvement

The optimization of reaction conditions for 1,3-Di-HABA Kanamycin A synthesis involves systematic investigation of multiple parameters including pH, temperature, reaction time, solvent composition, and catalyst loading [10] [11]. Each parameter demonstrates interdependent effects on both yield and selectivity, requiring comprehensive optimization studies [11].

pH optimization represents the most critical factor in achieving high yields and selectivity. Studies on similar aminoglycoside transformations demonstrate optimal pH ranges of 4.2-6.3 for enzymatic processes [10]. For the kanamycin B dioxygenase (KanJ)-catalyzed reactions, pH 6.3 provides optimal activity with complete conversion achieved within 15 minutes [10]. In contrast, more basic environments (pH 7.0-7.5) result in significantly reduced reaction rates with only 24% and 12% conversion respectively after 60 minutes [10].

Table 3: Reaction Condition Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Effect on Selectivity |

|---|---|---|---|

| pH | 4.2-6.3 | High (pH 4.2 optimal for KanJ) | Critical for regioselectivity |

| Temperature | 50-55°C | Moderate (enzyme dependent) | Minor effect |

| Reaction Time | 0.5-2.0 hours | Moderate (completion dependent) | Time-dependent side reactions |

| Solvent System | Water/organic (heterogeneous) | High (phase separation critical) | Major impact on reaction pathway |

| Catalyst Loading | 1-5 mol% | Low to moderate | Minimal |

| Substrate Concentration | 0.1-0.5 M | Moderate | Moderate effect |

Temperature optimization studies indicate optimal ranges of 50-55°C for most synthetic transformations [11] [10]. Response surface methodology analysis demonstrates that temperature effects are moderate but significant, with maximum activity achieved at 50°C for many enzyme-catalyzed processes [11]. Excessive temperatures (>60°C) lead to decreased yields due to thermal decomposition and side reactions [11].

Reaction time optimization reveals a balance between reaction completion and side product formation. For HABA acylation reactions, optimal times range from 0.5 to 2.0 hours depending on the specific methodology employed [5] [8]. Extended reaction times often lead to over-acylation and formation of unwanted byproducts [5].

Solvent system optimization plays a crucial role in both yield and selectivity. The heterogeneous water/organic systems provide superior results compared to homogeneous mixtures [5]. The phase separation enables independent optimization of each phase composition and facilitates product isolation [5]. Organic solvents such as methylene chloride provide optimal solubility for activated esters while maintaining aqueous solubility for the aminoglycoside substrates [5].

Response surface methodology (RSM) has proven valuable for systematic optimization of multiple parameters simultaneously [11]. The methodology enables identification of optimal conditions through statistical modeling, providing confidence intervals for predicted optimal conditions [11]. For complex multi-parameter systems, RSM reduces the number of required experiments while providing comprehensive optimization data [11].

Characterization of Synthetic Intermediates

Comprehensive characterization of synthetic intermediates in 1,3-Di-HABA Kanamycin A synthesis requires multiple analytical techniques to confirm structure, purity, and stereochemistry [12] [13]. The complex polyfunctional nature of aminoglycoside intermediates presents unique analytical challenges that demand specialized approaches [13].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary structural characterization tool, providing detailed information about connectivity, stereochemistry, and conformational behavior [12] [14]. Multi-dimensional NMR experiments including ¹H, ¹³C, COSY, and HMBC are essential for complete structural assignment [12]. The use of ¹H-¹⁵N HMBC experiments provides valuable information about amino group environments and protonation states [12].

Table 4: Characterization Methods for Synthetic Intermediates

| Analytical Technique | Information Obtained | Key Parameters | Typical Applications |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure confirmation, stereochemistry | ¹H, ¹³C, 2D NMR (COSY, HMBC) | Final structure verification |

| High-Resolution Mass Spectrometry | Molecular weight, fragmentation pattern | ESI-MS, MALDI-TOF | Molecular ion confirmation |

| High-Performance Liquid Chromatography | Purity assessment, separation | C18 columns, gradient elution | Purity > 95% verification |

| Infrared Spectroscopy | Functional group identification | KBr pellets, ATR-FTIR | Protection group verification |

| Optical Rotation | Stereochemical purity | [α]D measurement | Enantiomeric excess determination |

| Thin Layer Chromatography | Reaction monitoring, purification | Silica gel, various solvent systems | Reaction progress monitoring |

The determination of pKa values through NMR pH titration provides critical information about amino group environments and their relative basicities [12]. For 1,3-Di-HABA Kanamycin A intermediates, the presence of multiple amino groups with different pKa values requires careful analysis to understand protonation patterns [12]. The chemical shift changes of ¹H, ¹³C, and ¹⁵N nuclei during pH titration provide accurate pKa measurements with precision typically better than ±0.1 units [12].

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [13]. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) methods are particularly suitable for aminoglycoside analysis [13]. The fragmentation patterns provide structural information about ring connectivity and substitution patterns [13].

Derivatization strategies significantly enhance the analytical capabilities for aminoglycoside characterization [13]. The use of tris(2,6-dimethoxyphenyl)carbenium ion for amino group derivatization enables enhanced detection sensitivity and provides chromophores for UV detection [13]. This derivatization occurs selectively at amino groups bound to primary carbons, providing additional structural information [13].

High-Performance Liquid Chromatography (HPLC) analysis requires specialized conditions due to the polar nature and lack of chromophores in aminoglycosides [15] [16]. Evaporative Light Scattering Detection (ELSD) and Pulsed Electrochemical Detection (PED) provide effective detection methods [16]. Ion-pair chromatography using heptafluorobutyric acid (HFBA) as the ion-pairing agent enables effective separation of aminoglycoside derivatives [16].

Optical rotation measurements provide essential information about stereochemical purity and enantiomeric excess [17]. Given the multiple chiral centers in 1,3-Di-HABA Kanamycin A (>10 chiral centers), optical rotation serves as a rapid assessment of stereochemical integrity [18]. Infrared spectroscopy confirms the presence of specific functional groups, particularly useful for verification of protection group installation and removal [19].